molecular formula C9H12N4O2 B6789480 1-methyl-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,2,4-triazole-3-carboxamide

1-methyl-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,2,4-triazole-3-carboxamide

Cat. No.: B6789480
M. Wt: 208.22 g/mol
InChI Key: OAUZTFZFUFJUIW-MEKDEQNOSA-N
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Description

1-methyl-N-[(1R,5S)-3-oxabicyclo[310]hexan-6-yl]-1,2,4-triazole-3-carboxamide is a fascinating and complex organic compound that showcases a unique structure combining a triazole ring and a bicyclic oxirane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,2,4-triazole-3-carboxamide typically involves multiple steps starting from readily available precursors. One common approach begins with the formation of the oxabicyclic ring system through a cycloaddition reaction. Following this, the triazole ring is introduced via a cyclization reaction involving an appropriate precursor. The final step includes the incorporation of the carboxamide group, often using amidation reactions under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely rely on optimized and scalable methods to ensure efficiency and cost-effectiveness. This could involve the use of continuous flow reactors for cycloaddition and cyclization steps, as well as advanced purification techniques like chromatography and crystallization to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,2,4-triazole-3-carboxamide can undergo a variety of chemical reactions, including:

  • Oxidation: This compound may be oxidized under specific conditions to form various oxidation products.

  • Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

  • Substitution: Various substitution reactions can occur, especially at reactive positions on the triazole and oxabicyclic rings.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Use of halides, nucleophiles, and bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used but could include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-methyl-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,2,4-triazole-3-carboxamide finds extensive use in various fields:

  • Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: In the study of enzyme interactions and as a probe for studying biological pathways.

  • Industry: Used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, often enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context of its application but generally involves binding to active sites or altering the conformation of target molecules, thus influencing their activity.

Comparison with Similar Compounds

Unique Characteristics

Compared to similar compounds, 1-methyl-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,2,4-triazole-3-carboxamide is notable for its combined triazole and oxabicyclic structures, which impart unique chemical properties and potential biological activities.

Similar Compounds

  • 1-methyl-1,2,4-triazole-3-carboxamide

  • N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,2,4-triazole

  • Compounds with other bicyclic structures and carboxamide groups

These compounds can serve as useful comparisons to highlight the distinct features and potential advantages of this compound in various applications.

Properties

IUPAC Name

1-methyl-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-13-4-10-8(12-13)9(14)11-7-5-2-15-3-6(5)7/h4-7H,2-3H2,1H3,(H,11,14)/t5-,6+,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUZTFZFUFJUIW-MEKDEQNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C(=O)NC2C3C2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC(=N1)C(=O)NC2[C@H]3[C@@H]2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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